molecular formula C14H8F3NO2 B3138273 6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile CAS No. 450842-75-8

6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B3138273
CAS No.: 450842-75-8
M. Wt: 279.21 g/mol
InChI Key: IPTSWINFJUSXCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile ( 450842-75-8) is a biphenyl-based chemical reagent of significant interest in medicinal chemistry and chemical biology. Its molecular formula is C₁₄H₈F₃NO₂, with a molecular weight of 279.21 g/mol . The compound's structure incorporates key functional groups—a hydroxyl (-OH), a trifluoromethoxy (-OCF₃), and a nitrile (-CN)—that create unique electronic properties and provide sites for further chemical modification . This compound has demonstrated notable potential in scientific research, particularly in oncology. In vitro studies have shown that it exhibits potent inhibitory effects on specific cancer cell lines. Research indicates a mechanism of action that may involve the targeted degradation of the BCL6 protein, a transcriptional repressor implicated in lymphomagenesis . For instance, in SU-DHL-4 lymphoma cell lines, the compound demonstrated an IC₅₀ of 0.5 µM, effectively reducing BCL6 levels. It also showed antiproliferative activity in OCI-Ly1 cells (IC₅₀ = 0.7 µM), while cell lines with lower BCL6 expression, such as OCI-Ly3, were less responsive (IC₅₀ >10 µM) . This suggests its efficacy is dependent on the specific molecular context, making it a valuable tool for probing BCL6-related pathways. Beyond its biological applications, the unique properties of this biphenyl derivative have also led to its investigation in materials science. Studies have explored its use in lithium-ion batteries, where it can form a low-impedance protective film upon oxidation, thereby enhancing the performance and longevity of the battery system . The synthesis of this compound can be achieved through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient construction of the biphenyl core . Attention: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

4-hydroxy-3-[4-(trifluoromethoxy)phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO2/c15-14(16,17)20-11-4-2-10(3-5-11)12-7-9(8-18)1-6-13(12)19/h1-7,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTSWINFJUSXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)C#N)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether, followed by the addition of trichloroacetonitrile at low temperatures . This method ensures the efficient incorporation of the trifluoromethoxy group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of photoredox catalysts and visible light irradiation has also been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to amines under appropriate conditions.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its ability to interact with specific protein targets within cells. Notably, it has shown efficacy in degrading the BCL6 protein, which is implicated in various cancers.

In Vitro Studies : The following table summarizes the inhibitory effects of 6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile on different cancer cell lines:

Cell LineIC50 (µM)Effect
SU-DHL-40.5BCL6 degradation
OCI-Ly10.7Antiproliferative activity
OCI-Ly3>10Low response due to BCL6 expression

These results indicate that the compound exhibits potent activity against lymphoma cell lines, suggesting a mechanism that involves targeted protein degradation rather than simple inhibition.

Lithium-Ion Batteries

Due to its chemical structure, this compound has been explored for use in lithium-ion batteries. The compound forms a low-impedance protective film when oxidized, enhancing the performance and longevity of battery systems.

Case Study 1: Cancer Cell Line Research

A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in significant reductions in BCL6 levels across multiple lymphoma cell lines. The study employed various assays to confirm the compound's efficacy and established a dose-response relationship.

Case Study 2: Battery Performance Enhancement

Research conducted on battery materials indicated that incorporating this compound into battery electrolytes improved conductivity and stability under high voltage conditions. The formation of protective films was analyzed using electrochemical impedance spectroscopy (EIS), showing promising results for future applications in energy storage technologies.

Mechanism of Action

The mechanism of action of 6-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Evidence Source
6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile -OH (6), -OCF₃ (4'), -CN (3) C₁₄H₈F₃NO₂ High polarity due to -OH and -CN; potential kinase inhibitor Deduced
6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile -F (6), -OH (4'), -CN (3) C₁₃H₈FNO Lower logP vs. trifluoromethoxy analog; intermediate in anticancer agents
3-Hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile -OH (3), -OCF₃ (3'), -CN (4) C₁₄H₈F₃NO₂ Altered regiochemistry affects solubility and binding affinity
4′-(Trifluoromethoxy)-N-(4-(trifluoromethoxy)phenyl)-[1,1'-biphenyl]-4-sulfonamide (D2) -OCF₃ (4'), -SO₂NH₂ (4), -OCF₃ (4) C₂₀H₁₄F₆N₂O₃S Enhanced metabolic stability; PD-L1 inhibitor candidate
N-[6-(cis-2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide -OCF₃ (4'), -CONH (3), morpholine C₂₈H₂₈F₃N₃O₃ Antineoplastic activity via Hedgehog pathway modulation

Key Observations :

  • Electron-Withdrawing Groups: The trifluoromethoxy group (-OCF₃) enhances lipophilicity and metabolic stability compared to methoxy (-OCH₃) analogs .
  • Regiochemistry : Positional isomerism significantly impacts bioactivity. For instance, 6-hydroxy-4'-trifluoromethoxy substitution (target compound) may favor π-π stacking in enzyme binding pockets, whereas 3-hydroxy-3'-trifluoromethoxy substitution (CAS: 1261796-05-7 ) could hinder steric interactions.
  • Functional Group Trade-offs: Replacing -CN with -SO₂NH₂ (as in D2 ) increases hydrogen-bonding capacity, critical for protein target engagement. Conversely, the cyano group’s compact size may improve membrane permeability.

Biological Activity

6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its unique structural features, including a trifluoromethoxy group and a hydroxyl group. These functional groups contribute to its biological activity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H8F3NOC_{14}H_{8}F_{3}NO, with a molecular weight of approximately 263.21 g/mol. The presence of the trifluoromethoxy group enhances lipophilicity and chemical stability, which are crucial for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethoxy group facilitates binding to hydrophobic pockets in proteins, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate the function of various receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties by inhibiting the growth of cancer cells.
  • Anti-inflammatory Effects : It has been investigated for its potential to reduce inflammation in various models.
  • Neuroprotective Properties : Some studies have indicated that it may protect neuronal cells from oxidative stress.

Research Findings and Case Studies

Recent studies have explored the biological effects of this compound in various contexts:

Table 1: Summary of Biological Studies

StudyBiological EffectModelFindings
AntitumorDLBCL Cell LinesInhibits BCL6 function leading to reduced cell proliferation.
Anti-inflammatoryMouse ModelDemonstrated significant reduction in inflammatory markers.
NeuroprotectionNeuronal Cell LinesReduced oxidative stress-induced cell death.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in several studies. Key findings include:

  • Absorption : The compound shows good absorption characteristics, which are enhanced by its lipophilic nature.
  • Metabolism : Initial studies suggest that it undergoes metabolic transformations that may influence its efficacy and safety profile.
  • Bioavailability : Research indicates favorable bioavailability in animal models, supporting further investigation into its therapeutic potential.

Q & A

Q. What synthetic methodologies are effective for preparing 6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between a boronic acid (e.g., 4-(trifluoromethoxy)phenylboronic acid) and a halogenated precursor (e.g., 3-cyano-6-hydroxybromobenzene). Post-coupling oxidation or deprotection steps may be required to retain the hydroxy group. For example, Schmidt conversion of aldehydes to nitriles using azidotrimethylsilane (TMSN₃) in hexafluoroisopropanol (HFIP) preserves hydroxyl groups, as demonstrated for analogous biphenyl systems . Optimize reaction conditions (e.g., catalyst loading, solvent ratios) to improve yields.

Q. How can the hydroxy group in the biphenyl core be characterized spectroscopically?

  • Methodological Answer : Use ¹H NMR to identify the hydroxy proton (δ ~5–6 ppm in DMSO-d₆, broad singlet) and confirm its presence via deuterium exchange. FT-IR spectroscopy can detect O–H stretching (~3200–3600 cm⁻¹). For unambiguous assignment, employ 2D NMR (e.g., HSQC, HMBC) to correlate the hydroxy proton with adjacent carbons. Cross-validate with HRMS to confirm molecular ion peaks (e.g., [M−H]⁻ at m/z 334.0833 for analogous compounds) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Based on structurally related trifluoromethoxy-biphenyl derivatives, follow GHS hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles), work in a fume hood, and store at room temperature in inert atmospheres. Refer to SDS sheets of analogous compounds for spill management and disposal .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound?

  • Methodological Answer : Perform Density Functional Theory (DFT) calculations to analyze frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and dipole moments. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets. Compare theoretical bond lengths/angles with experimental X-ray crystallography data (if available). For example, DFT studies on organotellurium biphenyl analogs showed <2% deviation in bond parameters .

Q. How do polymorphic forms affect the compound’s bioavailability, and how can they be characterized?

  • Methodological Answer : Screen for polymorphs using XRPD (X-ray powder diffraction) and DSC (differential scanning calorimetry). Prepare slurries in solvents (e.g., acetonitrile/water) and stir at 25°C for 24 hours to isolate stable forms. Assess solubility and dissolution rates via HPLC. For example, diphosphate salts of related trifluoromethoxy-biphenyl carboxamides exhibited 16-fold higher bioavailability than free forms due to improved solubility .

Q. What experimental strategies resolve contradictions in reaction mechanism data (e.g., competing intra- vs. intermolecular pathways)?

  • Methodological Answer : Use kinetic isotope effects (KIE) and trapping experiments to distinguish pathways. For photoinduced reactions, vary light intensity and monitor intermediates via LC-MS or in-situ IR . For example, competing intramolecular cyclization vs. intermolecular substitution in bromo-hydroxy-biphenyls was resolved by comparing rate constants (e.g., k_intra vs. k_inter) under controlled conditions .

Q. How can bioactivity against the Hedgehog (Hh) signaling pathway be evaluated?

  • Methodological Answer : Conduct in vitro assays using SMO-transfected HEK293 cells. Measure IC₅₀ via luciferase reporter systems (e.g., Gli-dependent transcription). Compare with reference inhibitors like Sonidegib (LDE225). For advanced studies, use PK/PD modeling in rodent xenografts to correlate plasma exposure (AUC) with tumor regression. Salt forms (e.g., diphosphate) enhance exposure 3.1-fold at 100 mpk doses .

Methodological Notes

  • Synthesis : Prioritize Pd-catalyzed couplings for regioselectivity .
  • Characterization : Combine XRPD with dynamic vapor sorption (DVS) to assess hygroscopicity .
  • Data Validation : Cross-reference NMR/HRMS with computational predictions to resolve spectral ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.